Physicochemical Property Profile vs. Core Indole-Thiazole Scaffold
The target compound exhibits a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. These values contrast with the unsubstituted parent scaffold, 2-(1H-indol-2-yl)thiazole-4-carboxamide, which has a lower molecular weight (271.3 g/mol) and an XLogP3 of approximately 1.4. The addition of the N1-ethyl and N-(2-amino-2-oxoethyl) groups increases lipophilicity and hydrogen bonding potential, factors critical for membrane permeability and target binding.
| Evidence Dimension | XLogP3 Lipophilicity |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-(1H-indol-2-yl)thiazole-4-carboxamide has an XLogP3 of approximately 1.4 |
| Quantified Difference | Increase of approximately 0.2 logP units |
| Conditions | Computed property analysis via PubChem (2024-2025) |
Why This Matters
The higher lipophilicity suggests improved potential for passive membrane diffusion, which is a key consideration for intracellular target engagement.
- [1] PubChem. (2024). N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide. National Center for Biotechnology Information. CID 44063167. View Source
